[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a unique structure with both amino and difluoromethyl groups, making it a valuable building block for the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone typically involves the reaction of 5-amino-2-(difluoromethyl)pyrazole with 4-methylpyrazole-1-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced methyl derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The amino and difluoromethyl groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl](3-{[(2R)-2,3-dihydroxypropyl]amino}propyl)carbamate
- 3-(Difluoromethyl)-1H-pyrazole-5-carboxamide
Uniqueness
Compared to similar compounds, [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone is unique due to its combination of amino and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[5-amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N5O/c1-5-3-13-15(4-5)8(17)6-2-7(12)14-16(6)9(10)11/h2-4,9H,1H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKLKBKXLUSYGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=CC(=NN2C(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.